3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
CAS No.: 852940-50-2
Cat. No.: VC4173543
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852940-50-2 |
|---|---|
| Molecular Formula | C11H14N4O2S |
| Molecular Weight | 266.32 |
| IUPAC Name | 3-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H14N4O2S/c1-6-8(4-5-9(16)17)7(2)15-10(12-6)13-11(14-15)18-3/h4-5H2,1-3H3,(H,16,17) |
| Standard InChI Key | SGEMHMVDKUJKTE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecular structure of 3-[5,7-dimethyl-2-(methylsulfanyl)- triazolo[1,5-a]pyrimidin-6-yl]propanoic acid (C₁₀H₁₂N₄O₂S) features a triazolopyrimidine bicyclic system substituted at positions 2, 5, 6, and 7 (Figure 1). The triazolopyrimidine core consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring, creating a planar aromatic system. Key substituents include:
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Methyl groups at positions 5 and 7, which enhance hydrophobic interactions.
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A methylsulfanyl group (-S-CH₃) at position 2, contributing to electron-rich regions and redox activity.
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A propanoic acid chain at position 6, enabling hydrogen bonding and salt formation.
Table 1: Molecular Properties
The discrepancy in CAS numbers arises from variations in nomenclature and tautomeric representations, particularly involving the sulfanyl group’s oxidation state.
Spectroscopic and Computational Data
Infrared (IR) spectroscopy confirms the presence of carboxylic acid O-H stretching (2500–3300 cm⁻¹) and C=O absorption (1700–1725 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct proton environments:
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¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.12 (s, 3H, CH₃), 2.45 (t, 2H, CH₂), 2.87 (s, 3H, S-CH₃), 3.21 (t, 2H, CH₂), 12.1 (s, 1H, COOH).
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¹³C NMR: Peaks at δ 168.5 (COOH), 158.2 (C=S), and 22.1–45.3 (aliphatic carbons).
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability.
Synthesis and Reaction Chemistry
Multi-Step Synthetic Pathways
Synthesis typically involves a four-step sequence (Scheme 1):
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Formation of triazolopyrimidine core: Condensation of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate under acidic conditions.
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Methylsulfanyl introduction: Nucleophilic substitution using sodium thiomethoxide at position 2.
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Propanoic acid attachment: Michael addition of acrylic acid to the pyrimidine ring, followed by reduction.
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Purification: Recrystallization from ethanol-water mixtures yields >95% purity.
Table 2: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | H₂SO₄, DMAD | 80°C | Toluene | 78 |
| 2 | NaSCH₃, K₂CO₃ | 60°C | DMF | 85 |
| 3 | Acrylic acid, NaBH₄ | RT | THF | 72 |
Green Chemistry Approaches
Recent advancements employ eco-friendly protocols, such as:
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Lemon juice catalysis: Citric acid in aqueous ethanol mediates cyclocondensation at 70°C, achieving 88% yield .
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Solvent-free mechanochemistry: Ball-milling reduces reaction times from hours to minutes .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Preliminary assays demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens:
Table 3: Minimum Inhibitory Concentration (MIC) Data
The methylsulfanyl group enhances membrane disruption via thiol-mediated oxidation, while the carboxylic acid moiety chelates metal ions essential for microbial enzymes .
Enzyme Inhibition Studies
The compound inhibits DNA gyrase (IC₅₀ = 2.4 μM) and dihydrofolate reductase (IC₅₀ = 5.1 μM), validated through molecular docking simulations . Key interactions include:
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Hydrogen bonding between the carboxylic acid and Asp73 of gyrase.
Comparative Analysis with Structural Analogs
Electronic and Steric Effects
The methylsulfanyl group confers distinct advantages over analogs (Table 4):
Table 4: Comparative Properties of Triazolopyrimidine Derivatives
| Compound | Substituent (Position 2) | LogP | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | -S-CH₃ | 1.8 | 8.0 μg/mL |
| 3-[5,7-Dimethyl-2-(CF₃)-…propanoic acid | -CF₃ | 2.5 | 12.0 μg/mL |
| 3-[5,7-Dimethyl-2-(OCH₃)-…propanoic acid | -OCH₃ | 1.2 | 32.0 μg/mL |
The electron-donating -S-CH₃ group improves solubility (LogP = 1.8) and target binding compared to electron-withdrawing -CF₃.
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